molecular formula C18H19NO4 B11508938 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid

Cat. No.: B11508938
M. Wt: 313.3 g/mol
InChI Key: KVGKBCFFKRIJJT-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzoic acid moiety attached to a tetrahydroisoquinoline ring, which is further substituted with methoxy groups at positions 6 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via cyclization. The reaction conditions often require the use of specific reagents such as n-BuLi and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the reaction of intermediate compounds under solvent-free conditions with bases like potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and various substituted aromatic compounds.

Scientific Research Applications

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), which is involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid lies in its combination of the tetrahydroisoquinoline core with the benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid

InChI

InChI=1S/C18H19NO4/c1-22-15-9-13-7-8-19-17(14(13)10-16(15)23-2)11-3-5-12(6-4-11)18(20)21/h3-6,9-10,17,19H,7-8H2,1-2H3,(H,20,21)

InChI Key

KVGKBCFFKRIJJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)O)OC

Origin of Product

United States

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